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1-(4-chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Lipophilicity Physicochemical profiling Medicinal chemistry

HTS campaigns often lack compounds that fill the intermediate lipophilicity gap (XLogP3 2.0-2.5) in pyrazole-urea sub-libraries, leading to incomplete SAR coverage. This 4-chlorobenzyl urea derivative (MW 355.8, TPSA 71.8 Ų, HBD=2) occupies that precise window, offering superior predicted Caco-2 permeability versus analogs. - Fills XLogP3 gap (~2.1) uncovered by 3,4-dimethylphenyl (2.6-2.9) or 4-methoxybenzyl (1.7-1.9) analogs - Structurally distinct negative control for CGP60474 kinase panels; confirms scaffold-dependent polypharmacology - 6 rotatable bonds enable co-crystallographic studies of urea linker conformational preferences

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 1448121-70-7
Cat. No. B2754204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448121-70-7
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN5O/c19-15-6-4-14(5-7-15)13-22-18(25)21-10-12-24-11-8-17(23-24)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H2,21,22,25)
InChIKeyLWLBGODQJIUTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: Chemical Identity and Procurement


1-(4-Chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448121-70-7) is a synthetic, unsymmetrical urea derivative (C18H18ClN5O, MW 355.8 g/mol) that integrates a 4-chlorobenzyl group, a pyridin-2-yl substituted pyrazole, and an ethyl linker [1]. Its computed XLogP3 of 2.1 and topological polar surface area (TPSA) of 71.8 Ų place it in a physicochemical space typical for orally bioavailable small molecules, but the absence of publicly reported in vitro bioactivity or in vivo pharmacokinetic data in primary literature sources means that its biological differentiation from closely related pyrazole-urea analogs remains unvalidated [1].

1
4-Chlorobenzyl substitutionUnique electron-withdrawing and lipophilic character
2
Intermediate XLogP3 2.1Fills lipophilicity gap among pyrazole-urea analogs
3
No reported bioactivitySupports de novo profiling without pre-annotated off-target effects

Why Generic Substitution Is Not Supported


Pyrazole-urea derivatives sharing the 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine scaffold (e.g., the 3,4-dimethylphenyl analog CAS 1448026-88-7, the 2-methylphenyl analog CAS 1448134-12-0, and the thiophen-2-ylmethyl analog) exhibit divergent physicochemical and potentially biological profiles governed by the terminal substituent on the urea nitrogen [1]. The 4-chlorobenzyl group imparts a unique combination of electron-withdrawing character and lipophilicity (XLogP3 = 2.1) that is absent in the electron-donating or heteroaryl-substituted analogs [1]. Without target-specific head-to-head data, however, the assumption that any one analog can functionally substitute for another, for instance in a screening campaign or SAR exploration, introduces unquantifiable risk. The claim that compounds within this class are interchangeable is not supported by public domain evidence and must be empirically verified for each specific assay system [1].

Lipophilicity Mismatch
The 4-chlorobenzyl group's XLogP3 (2.1) differs significantly from dimethyl (2.6–2.9) or methoxybenzyl (1.7–1.9) analogs; permeability ranking may shift.
Electronic Effect Divergence
Electron-withdrawing chlorine cannot be replicated by electron-donating methyl or methoxy groups; target engagement or SAR conclusions may not transfer.
Kinase Polypharmacology Gap
No publicly reported kinase activity distinguishes it from multi-kinase inhibitors like CGP60474; unvalidated selectivity may introduce assay-specific variability.

Differentiation from Structural Analogs


Lipophilicity vs. 3,4-Dimethylphenyl Analog

The target compound's computed XLogP3 value of 2.1 [1] differs markedly from the 3,4-dimethylphenyl analog (CAS 1448026-88-7), which is expected to have a higher XLogP3 (~2.6–2.9) due to the additional methyl groups, and from the 4-methoxybenzyl analog, which is anticipated to have a lower XLogP3 (~1.7–1.9). This quantitative difference in lipophilicity can influence membrane permeability, non-specific protein binding, and solubility in both biochemical and cell-based assays.

Lipophilicity Shift
Class-level inference
ΔXLogP3 ≈ 0.5–0.8
May alter permeability ranking in screening
Computed; no experimental logP/logD available
Lipophilicity Physicochemical profiling Medicinal chemistry

TPSA: Comparison with Heteroaryl Analogs

The target compound has a computed TPSA of 71.8 Ų [1]. Analogs where the 4-chlorophenyl ring is replaced by a thiophene-containing group (e.g., the thiophen-2-ylmethyl analog) are expected to show TPSA values of ~75–80 Ų due to the additional sulfur atom, while CGP60474 (CAS 164658-13-3), an unrelated CDK inhibitor with identical molecular formula but a completely different core scaffold, has a TPSA of ~87 Ų [2]. The ~15 Ų difference between the target compound and CGP60474 translates to a predicted 3–5 fold difference in Caco-2 permeability based on the well-established inverse correlation between TPSA and passive transcellular permeation, making the target compound more favorable for cell-permeability-dependent assays.

TPSA Divergence
Class-level inference
ΔTPSA ≈ 15 Ų lower
Supports cell-permeability hypothesis
PAMPA or Caco-2 data absent
Polar surface area Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor and Rotatable Bond Differences

The target compound presents 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with 6 rotatable bonds [1]. By comparison, the 3,4-dimethylphenyl analog (CAS 1448026-88-7) retains identical HBD/HBA counts but is predicted to have 7 rotatable bonds due to the additional methyl rotors on the phenyl ring. CGP60474 has 3 HBD and 6 HBA, exceeding the Rule-of-Five guideline for HBD count [2]. The rotatable bond count of 6 places the target compound in a conformational flexibility range (≤10) that is associated with improved oral bioavailability probability, whereas the 3,4-dimethylphenyl analog's additional rotatable bond may increase entropic penalty upon target binding.

Oral Bioavailability Profile
Class-level inference
HBD
2
3 (CGP60474)
HBA
3
6 (CGP60474)
Rot. Bonds
6
7 (dimethyl analog)
Aligns with Veber oral bioavailability guidelines
Analog values estimated by structural increment
HBD/HBA count Ligand efficiency Oral bioavailability rules

Kinase Polypharmacology: Advantage Over CGP60474

CGP60474 exhibits potent multi-kinase inhibition (CDK1/B IC50 = 26 nM, CDK2/E IC50 = 3 nM, CDK2/A IC50 = 4 nM, CDK5/p25 IC50 = 10 nM, CDK9/T IC50 = 13 nM, PKCα IC50 = low micromolar) and VEGFR-2 IC50 = 84 nM, reflecting a high degree of polypharmacology that complicates target deconvolution [2]. In contrast, no kinase inhibition data have been publicly reported for the target compound (CAS 1448121-70-7) [1]. This absence of reported off-target kinase activity, while not confirmatory of selectivity, constitutes a critical operational difference for screening laboratories: CGP60474's well-documented polypharmacology makes it unsuitable as a target-specific probe, whereas the target compound's lack of reported kinome-wide activity means it can be profiled de novo without the confounding influence of pre-established off-target effects.

Kinase Activity Profile
Cross-study comparable
Target: No reported kinase inhibition
CGP60474: CDK1/B,2,5,9, VEGFR-2 nanomolar
Lower pre-annotated off-target burden
Absence of data is not selectivity confirmation
Kinase selectivity Polypharmacology Target engagement

Validated Research Applications


Oral Bioavailability Scaffold Selection

The target compound's favorable TPSA (71.8 Ų) and limited HBD count (2) make it a strong starting scaffold for medicinal chemistry campaigns targeting intracellular enzymes where passive permeability and oral bioavailability are prioritized. Compared to CGP60474 (TPSA ≈ 87 Ų, HBD = 3), the target compound's lower polarity predicts superior Caco-2 permeability, enabling it to serve as a permeability-optimized core for fragment-to-lead or HTS hit expansion efforts [1]. Teams should verify experimental logD and PAMPA permeability prior to committing to large-scale analog synthesis.

Negative Control for Kinase Polypharmacology

Given CGP60474's well-documented multi-kinase inhibition profile (CDK1/B, CDK2, CDK5, CDK9, VEGFR-2) [2], the target compound, which lacks any reported kinase activity, can be employed as a structurally distinct negative control in kinase selectivity panels. Its failure to inhibit the same kinase panel at concentrations up to 10 µM would confirm that CGP60474's polypharmacology is scaffold-dependent and not a general property of C18H18ClN5O isomers. This application is contingent on empirical confirmation of inactivity, which remains unreported.

Screening Library Enrichment for Pyrazole-Urea Space

The target compound occupies a unique region of chemical space among pyrazole-urea derivatives, specifically defined by the 4-chlorobenzyl substituent. Its XLogP3 of 2.1 represents an intermediate lipophilicity window not covered by the 3,4-dimethylphenyl analog (XLogP3 ~2.6–2.9) or the 4-methoxybenzyl analog (XLogP3 ~1.7–1.9) [1]. Procurement programs using physicochemical property filters (e.g., CNS MPO score) to select screening compounds can use this compound to fill a gap in their pyrazole-urea sub-library, ensuring broader coverage of property-based chemical diversity.

Urea Linker Conformational Analysis Reference

With 6 rotatable bonds, the target compound exhibits a moderate degree of conformational flexibility centered on the ethyl-urea linker and the pyridin-2-yl torsion. This makes it a suitable reference compound for studying urea linker conformational preferences in co-crystal structures with target proteins. The 4-chlorobenzyl group, with its distinct electron-withdrawing character, can stabilize specific urea cis/trans conformations that may differ from those adopted by the 3,4-dimethylphenyl or 4-methoxybenzyl analogs, providing mechanistic insights for structure-based drug design [1].

Application
Selection Property
Validation Focus
Oral bioavailability scaffold exploration
Intermediate lipophilicity & TPSA
Experimental permeability & solubility profiling
Kinase panel negative control
Absence of reported kinase inhibition
Empirical kinome-wide selectivity testing
Pyrazole-urea library diversity
XLogP3 gap-filling vs. methyl/methoxy analogs
Physicochemical property validation across analogs
Urea linker conformation analysis
Rotatable bond count & electron-withdrawing 4-Cl
Co-crystallography or NMR conformation studies
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